2-((4-Chlorophenyl)thio)pentan-3-one
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Overview
Description
2-((4-Chlorophenyl)thio)pentan-3-one is an organic compound with the molecular formula C11H13ClOS It is characterized by the presence of a chlorophenyl group attached to a thioether linkage, which is further connected to a pentanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Chlorophenyl)thio)pentan-3-one typically involves the reaction of 4-chlorothiophenol with acetylacetone in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 40°C) under an oxygen atmosphere. The mixture is then extracted with ethyl ether, washed, dried, and purified using flash column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-((4-Chlorophenyl)thio)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentanone structure can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-((4-Chlorophenyl)thio)pentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)thio)pentan-3-one is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the chlorophenyl and thioether groups may contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3-((4-Chlorophenyl)thio)-4-hydroxypent-3-en-2-one: Similar structure but with a hydroxyl group and a double bond in the pentanone chain.
1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one: Contains a triazole ring instead of the thioether linkage.
Uniqueness: 2-((4-Chlorophenyl)thio)pentan-3-one is unique due to its specific combination of a chlorophenyl group and a thioether linkage attached to a pentanone structure. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylpentan-3-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-11(13)8(2)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
CZBXNCCCBWYSBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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